ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate is an organic compound characterized by its complex structure, which includes an imidazole ring substituted with a bromophenyl and a phenyl group, and an ethyl thioacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a 1,2-diketone and an aldehyde in the presence of an ammonium acetate catalyst.
Thioester Formation: The final step involves the reaction of the imidazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the thioester linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially yielding dehalogenated or hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated imidazole derivatives.
Substitution: Azido or thiol-substituted imidazole derivatives.
Scientific Research Applications
Ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its imidazole core, which is known for its biological activity.
Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism by which ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the bromophenyl group may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Lacks the imidazole ring, making it less versatile in biological applications.
1-Phenyl-2-(4-bromophenyl)imidazole:
Ethyl 2-(1-phenyl-1H-imidazol-2-yl)thioacetate: Similar but lacks the bromophenyl group, which may reduce its binding affinity in biological systems.
Uniqueness
Ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate is unique due to its combination of an imidazole ring, bromophenyl group, and thioester linkage, which collectively contribute to its diverse reactivity and potential for various scientific applications.
This compound’s distinct structure and properties make it a valuable subject of study in multiple fields, from drug development to material science.
Properties
IUPAC Name |
ethyl 2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-2-24-18(23)13-25-19-21-12-17(14-8-10-15(20)11-9-14)22(19)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVMQWIOEAIPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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